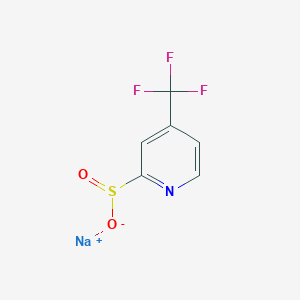

Sodium4-(trifluoromethyl)pyridine-2-sulfinate

Description

Sodium 4-(trifluoromethyl)pyridine-2-sulfinate is a heteroaryl sulfinate salt characterized by a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and a sulfinate (-SO₂⁻) group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in transition-metal-free desulfinative cross-coupling reactions to form biaryl or heteroaryl products .

Properties

Molecular Formula |

C6H3F3NNaO2S |

|---|---|

Molecular Weight |

233.15 g/mol |

IUPAC Name |

sodium;4-(trifluoromethyl)pyridine-2-sulfinate |

InChI |

InChI=1S/C6H4F3NO2S.Na/c7-6(8,9)4-1-2-10-5(3-4)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |

InChI Key |

VAZRERNOOCYBTB-UHFFFAOYSA-M |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Temperature Control

Maintaining low temperatures (0–5°C) is critical to minimize side reactions such as over-reduction or hydrolysis of the sulfonyl chloride. Elevated temperatures (>10°C) lead to decomposition, reducing yields to <50%.

pH Modulation

The reaction requires a pH of 9–11, maintained by incremental addition of sodium hydroxide. Excess alkalinity (pH >12) promotes sulfinate oxidation to sulfonate, while lower pH (<8) results in incomplete reduction.

Inert Atmosphere

Despite the aqueous milieu, degassing solvents and conducting reactions under nitrogen or argon atmospheres prevent oxidative side reactions, particularly with the electron-deficient pyridine ring.

Purification and Isolation Techniques

Post-reaction workup involves solvent removal under reduced pressure, followed by extraction with dichloromethane to isolate the product. The crude sulfinate is then purified via recrystallization from ethanol/water mixtures.

Table 2: Recrystallization Parameters

Final drying under vacuum (40–50°C, 24 hours) yields a hygroscopic white powder, which must be stored in airtight containers under nitrogen.

Scale-Up Considerations and Industrial Production

Industrial-scale synthesis (e.g., 1 kg batches) necessitates:

-

Continuous pH Monitoring: Automated NaOH addition systems maintain optimal pH.

-

Cryogenic Reactors: Jacketed reactors with glycol cooling systems sustain low temperatures.

-

Safety Protocols: Due to the compound’s irritant properties (skin, eyes, respiratory system), personnel must wear nitrile gloves, goggles, and N95 respirators.

Suppliers such as AK Scientific and BLD Pharm report production lead times of 8–12 weeks, reflecting the complexity of large-scale purification.

Analytical Characterization

Key Analytical Data:

-

¹H NMR (D₂O): δ 8.65 (d, J=5.1 Hz, 1H), 8.12 (s, 1H), 7.89 (d, J=5.1 Hz, 1H)

-

FT-IR (KBr): 1180 cm⁻¹ (S=O), 1135 cm⁻¹ (C-F)

Challenges and Troubleshooting

Moisture Sensitivity

The sodium sulfinate is hygroscopic, requiring strict anhydrous conditions during handling. Exposure to ambient humidity results in partial hydrolysis to sulfonic acid.

Byproduct Formation

Trace sulfonate impurities (≤5%) are common and necessitate additional recrystallization steps.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-(trifluoromethyl)pyridine-2-sulfinate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl halides.

Common Reagents and Conditions:

Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving sodium 4-(trifluoromethyl)pyridine-2-sulfinate.

Aryl Halides: These are typical reaction partners in Suzuki-Miyaura cross-coupling reactions.

Major Products:

Scientific Research Applications

Applications in Synthetic Chemistry

- Reagent in Organic Synthesis : Sodium 4-(trifluoromethyl)pyridine-2-sulfinate is utilized as a key reagent for synthesizing diverse organic compounds. Its ability to facilitate cross-coupling reactions, such as the Suzuki-Miyaura coupling with aryl halides, allows for the creation of complex pyridine derivatives .

- Fluorination Reactions : The compound is employed in selective fluorination processes, enhancing the properties of target molecules. This application is crucial in drug development where fluorinated compounds often exhibit improved biological activity .

- Formation of Sulfonamides : The reactivity of sodium 4-(trifluoromethyl)pyridine-2-sulfinate with amines leads to the formation of sulfonamides, which are important intermediates in pharmaceutical synthesis.

Material Science Applications

The unique chemical properties of sodium 4-(trifluoromethyl)pyridine-2-sulfinate make it valuable in material science:

- Advanced Materials : It is used in formulating advanced materials, including polymers and coatings. The incorporation of this compound can enhance material properties such as thermal stability and chemical resistance .

Analytical Chemistry

In analytical chemistry, sodium 4-(trifluoromethyl)pyridine-2-sulfinate serves as a standard for quantifying and analyzing other compounds effectively. Its high reactivity allows researchers to develop sensitive detection methods for various analytes .

Biological Research

Recent studies have explored the potential applications of sodium 4-(trifluoromethyl)pyridine-2-sulfinate in biological systems:

- Therapeutic Agent Development : The compound is being investigated for its role in developing new therapeutic agents. Its ability to interact with biological molecules could lead to innovative treatments in medicine .

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the effectiveness of sodium 4-(trifluoromethyl)pyridine-2-sulfinate in synthesizing fluorinated compounds through palladium-catalyzed reactions. The results showed a significant increase in yield compared to traditional methods, highlighting its utility in fluorination chemistry .

Case Study 2: Development of Sulfonamide Antibiotics

Research focusing on the formation of sulfonamides using sodium 4-(trifluoromethyl)pyridine-2-sulfinate illustrated its potential in developing new antibiotics. The study reported successful synthesis and evaluation of several novel sulfonamide derivatives with promising antibacterial activity.

Mechanism of Action

The mechanism by which sodium 4-(trifluoromethyl)pyridine-2-sulfinate exerts its effects involves the formation of reactive intermediates that facilitate the desired chemical transformations . In Suzuki-Miyaura cross-coupling reactions, the compound acts as a nucleophilic coupling partner, forming a palladium complex that undergoes oxidative addition, transmetalation, and reductive elimination to produce the final product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium 4-(trifluoromethyl)pyridine-2-sulfinate belongs to a family of pyridine sulfinates with structural variations that significantly influence their reactivity and applications. Below is a detailed comparison with three analogs:

Sodium 5-(Trifluoromethyl)pyridine-2-sulfinate

- Structure : Trifluoromethyl at the 5-position.

- Reactivity : Exhibits high cross-coupling efficiency (87% yield) with aryl halides due to reduced steric hindrance compared to the 4-substituted isomer .

- Thermal Stability : Decomposes at >300°C, similar to the 4-substituted derivative .

- NMR Data :

Sodium 3-Chloro-5-(Trifluoromethyl)pyridine-2-sulfinate (1b)

- Structure : Chlorine at the 3-position and CF₃ at the 5-position.

- Reactivity : Lower yield (67%) in cross-coupling due to steric and electronic effects from chlorine, which slows transmetallation steps .

- NMR Data :

Sodium Pyridine-2-sulfinate

- Structure: No substituents on the pyridine ring.

- Reactivity : Faster SO₂ extrusion rates (3.2×10⁻³ s⁻¹) compared to CF₃-substituted analogs, making it more reactive in palladium-catalyzed couplings .

- Mechanistic Role : Forms stable Pd intermediates during transmetallation, whereas CF₃-substituted derivatives require higher activation energy .

Key Comparative Data

Mechanistic Insights

- SO₂ Extrusion : CF₃-substituted sulfinates exhibit slower SO₂ extrusion rates (1.8–2.1×10⁻³ s⁻¹) compared to unsubstituted pyridine-2-sulfinate (3.2×10⁻³ s⁻¹), attributed to the electron-withdrawing CF₃ group stabilizing the sulfinate intermediate .

- Transmetallation Efficiency : Chlorine substituents (e.g., in 1b) hinder transmetallation due to steric bulk, reducing reaction yields by ~20% compared to CF₃-only analogs .

- Base Sensitivity : Sodium 4-(trifluoromethyl)pyridine-2-sulfinate requires milder bases (e.g., K₂CO₃) for optimal reactivity, whereas unsubstituted analogs tolerate stronger bases like NaH .

Biological Activity

Sodium 4-(trifluoromethyl)pyridine-2-sulfinate is a sulfinic acid derivative that has garnered attention for its potential applications in organic synthesis and biological activity. This compound is particularly notable for its role in palladium-catalyzed cross-coupling reactions, which are essential in the formation of carbon-carbon bonds in medicinal chemistry and materials science. This article explores the biological activity of sodium 4-(trifluoromethyl)pyridine-2-sulfinate, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of sodium 4-(trifluoromethyl)pyridine-2-sulfinate is primarily attributed to its reactivity as a nucleophilic coupling partner in palladium-catalyzed reactions. In these reactions, the compound can form stable palladium complexes that facilitate the formation of biaryl compounds. The mechanism involves several key steps:

- Oxidative Addition : The palladium catalyst undergoes oxidative addition with aryl halides to form a palladium(II) complex.

- Transmetalation : The sodium sulfinates participate in transmetalation, where the sulfinic group displaces a ligand on the palladium complex.

- Reductive Elimination : Finally, reductive elimination occurs to yield the desired biaryl product along with the regeneration of the palladium catalyst.

Research indicates that sodium 4-(trifluoromethyl)pyridine-2-sulfinate forms stable complexes with palladium, which can influence the reaction kinetics and product yields significantly .

Biological Activity and Therapeutic Applications

While sodium 4-(trifluoromethyl)pyridine-2-sulfinate is primarily recognized for its synthetic utility, emerging studies suggest potential biological activities:

- Antitumor Activity : Some derivatives of sulfinates have shown promising antitumor properties. For instance, compounds containing sulfonyl moieties are known to exhibit cytotoxic effects against various cancer cell lines due to their ability to interfere with cellular processes such as tubulin polymerization .

- Inhibition of CFTR : Sodium sulfinates have been studied for their role as inhibitors of cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial in the pathophysiology of cystic fibrosis. Compounds derived from sulfinates demonstrated improved potency and solubility compared to traditional inhibitors .

Case Studies and Research Findings

Several studies have investigated the biological implications and synthetic applications of sodium 4-(trifluoromethyl)pyridine-2-sulfinate:

Q & A

Basic: What are the standard synthetic protocols for Sodium 4-(trifluoromethyl)pyridine-2-sulfinate, and how can purity be optimized?

Answer:

The compound is typically synthesized via nucleophilic substitution of 4-(trifluoromethyl)pyridine-2-thiol under alkaline conditions. A validated procedure involves:

Reacting the thiol precursor with aqueous sodium hydroxide (1.0–1.2 equivalents) in methanol at room temperature.

Acidifying the mixture (pH ~3) with HCl to precipitate intermediates.

Recrystallization in ethanol to yield the sodium sulfinate salt (66% yield) .

Purity Optimization:

- Use anhydrous magnesium sulfate for drying organic layers to remove residual water.

- Recrystallize in ethanol/hexane (9:1 ratio) to eliminate impurities.

- Monitor reaction progress via LCMS (m/z 212 [M-Na+2H]+) and HPLC (retention time: ~0.29 minutes under SQD-FA50 conditions) .

Basic: What spectroscopic techniques are critical for characterizing Sodium 4-(trifluoromethyl)pyridine-2-sulfinate?

Answer:

Key characterization methods include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.